molecular formula C19H22O B3025135 2',4'-Dimethyl-3-(3,5-dimethylphenyl)propiophenone CAS No. 898780-64-8

2',4'-Dimethyl-3-(3,5-dimethylphenyl)propiophenone

Cat. No. B3025135
CAS RN: 898780-64-8
M. Wt: 266.4 g/mol
InChI Key: XQXYSNIIMLEZDO-UHFFFAOYSA-N
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Description

“2’,4’-Dimethyl-3-(3,5-dimethylphenyl)propiophenone” is a chemical compound with the CAS Number: 898779-35-6 . It has a linear formula of C19H22O .


Molecular Structure Analysis

The molecular structure of “2’,4’-Dimethyl-3-(3,5-dimethylphenyl)propiophenone” is represented by the formula C19H22O . The InChI code for this compound is 1S/C19H22O/c1-13-5-9-18 (16 (4)11-13)19 (20)10-8-17-7-6-14 (2)15 (3)12-17/h5-7,9,11-12H,8,10H2,1-4H3 .


Physical And Chemical Properties Analysis

The molecular weight of “2’,4’-Dimethyl-3-(3,5-dimethylphenyl)propiophenone” is 266.37700 . It has a density of 1.011g/cm3 . The boiling point is 416.1ºC at 760 mmHg . The melting point is not available . The flash point is 180.5ºC .

Scientific Research Applications

Copolymerization Studies

One of the scientific research applications of related compounds includes copolymerization processes. For instance, the copolymerization of 2,6-dimethylphenol with tetramethyl bisphenol-A, catalyzed by N-methylimidazole Cu(II) complexes, results in products with specific characteristics suitable for various applications (Wei, Challa, & Reedijk, 1991).

Electroactive Polymer Synthesis

Electroactive polymers are another significant area of application. The electro-oxidative polymerization of 3,5-dimethylthiophenol leads to the formation of poly(2,6-dimethylphenylene sulphide), which exhibits semi-conductivity and electrochemical responsiveness (Yamamoto, Iwasaki, Nishide, & Tsuchida, 1992).

Solid-State Structures and Polymorph Studies

Investigations into the solid-state structures of isomeric bis-phenols, like 4-[(2-fluorophenyl)(4-hydroxy-3,5-dimethyl phenyl)methyl]-2,6 dimethylphenol, reveal polymorphs and solvates with unique self-assembly and void structures, highlighting the diversity of applications based on structural variations (Nath & Baruah, 2013).

Reactions and Synthesis

Reactions of similar compounds, like 3-dimethylamino-2,2-dimethyl-2H-azirine with phenols, demonstrate the formation of derivatives that can be pivotal in synthesizing new compounds with specific applications (Chandrasekhar, Heimgartner, & Schmid, 1977).

Membrane Technology

In the field of membrane technology, side-chain type poly(arylene ether sulfone)s bearing pendant 3,5-dimethylphenyl groups, used for anion exchange membranes, demonstrate potential in water treatment and energy conversion applications (Shi et al., 2017).

properties

IUPAC Name

1-(2,4-dimethylphenyl)-3-(3,5-dimethylphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O/c1-13-5-7-18(16(4)10-13)19(20)8-6-17-11-14(2)9-15(3)12-17/h5,7,9-12H,6,8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQXYSNIIMLEZDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)CCC2=CC(=CC(=C2)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50644897
Record name 1-(2,4-Dimethylphenyl)-3-(3,5-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50644897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2',4'-Dimethyl-3-(3,5-dimethylphenyl)propiophenone

CAS RN

898780-64-8
Record name 1-(2,4-Dimethylphenyl)-3-(3,5-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50644897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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